

Comparative Cross-Reactivity Analysis of 5-Benzylamino-1-pentanol and Structurally Related Analogs

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Compound of Interest

Compound Name: **5-Benzylamino-1-pentanol**

Cat. No.: **B182403**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **5-Benzylamino-1-pentanol** against a panel of structurally related compounds. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive overview for research and drug development applications.

Disclaimer: The following experimental data is hypothetical and for illustrative purposes only, as no direct cross-reactivity studies for **5-Benzylamino-1-pentanol** are publicly available. The protocols and pathways described are based on established methodologies for analogous small molecules.

Quantitative Cross-Reactivity Data

The cross-reactivity of **5-Benzylamino-1-pentanol** and its analogs were assessed against a hypothetical biological target, Monoamine Oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. Benzylamine-containing compounds are known to interact with MAOs. The inhibitory constant (Ki) was determined through a competitive binding assay. A lower Ki value indicates a higher binding affinity and potential for interaction.

| Compound ID | Compound Name | Structure | Ki (nM) for MAO-B | % Cross-Reactivity |
|-------------|--------------------------------------|------------------------------------|-------------------|--------------------|
| LEAD-001 | 5-Benzylamino-1-pentanol | <chem>C6H5CH2NH(CH2)5OH</chem> | 150 | 100% |
| ALT-002 | 5-(4-Methoxybenzylamino)-1-pentanol | <chem>CH3OC6H4CH2NH(CH2)5OH</chem> | 320 | 46.9% |
| ALT-003 | 5-(4-Chlorobenzylamino)-1-pentanol | <chem>ClC6H4CH2NH(CH2)5OH</chem> | 95 | 157.9% |
| ALT-004 | 3-Benzylamino-1-propanol | <chem>C6H5CH2NH(CH2)3OH</chem> | 450 | 33.3% |
| ALT-005 | N-Benzyl-N-methyl-5-amino-1-pentanol | <chem>C6H5CH2(NCH3)(CH2)5OH</chem> | >10,000 | <1.5% |

% Cross-Reactivity is calculated as (Ki of LEAD-001 / Ki of Alternative Compound) x 100.

Experimental Protocols

Competitive Binding Assay for MAO-B

This protocol outlines the methodology used to determine the binding affinity of the test compounds to MAO-B.

1. Materials and Reagents:

- Human recombinant MAO-B
- Radiolabeled ligand (e.g., [³H]-Safinamide)
- Test compounds (**5-Benzylamino-1-pentanol** and analogs)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- Scintillation cocktail

- 96-well microplates

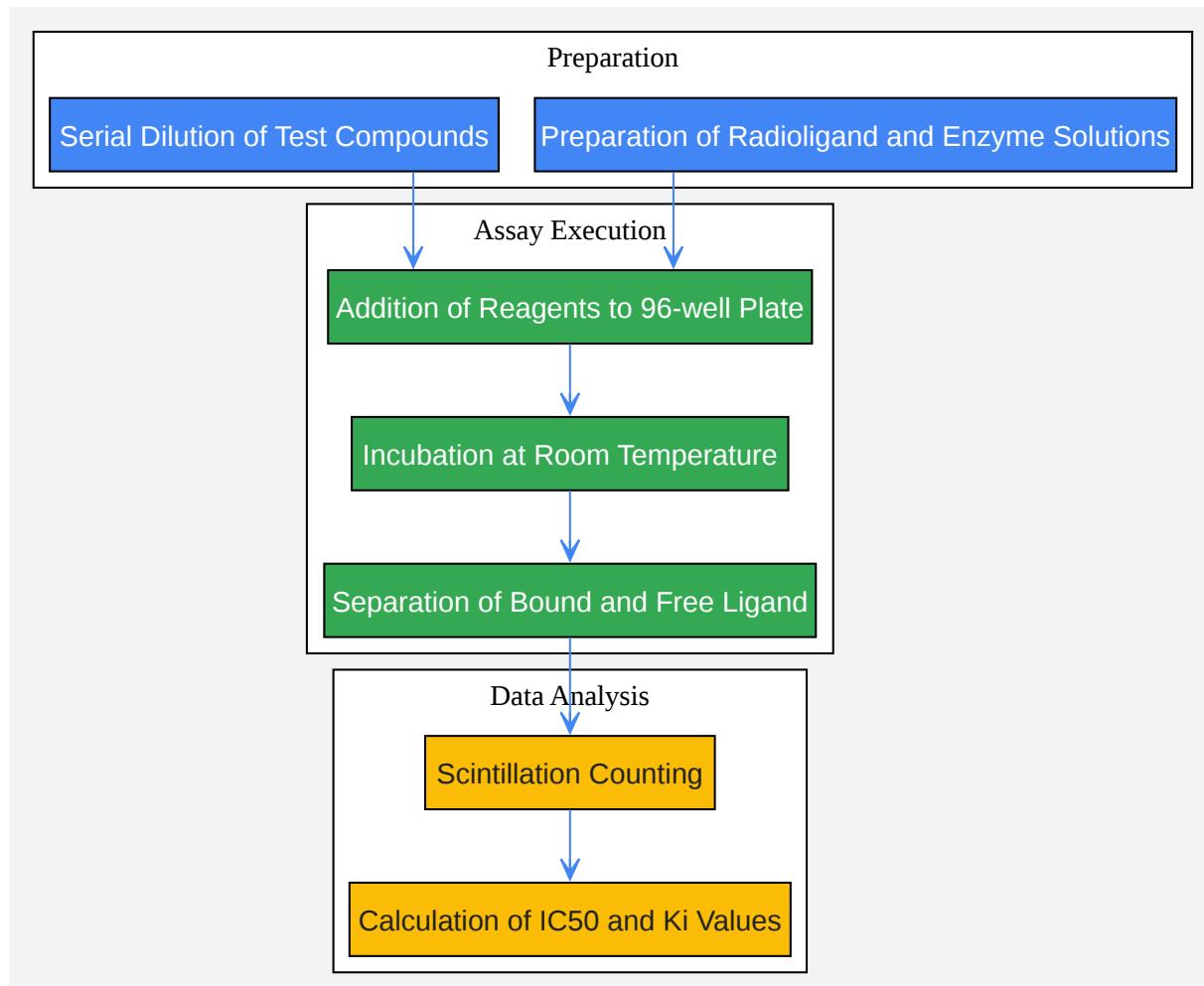
- Scintillation counter

2. Experimental Procedure:

- Compound Preparation: A serial dilution of each test compound is prepared in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.
- Enzyme Addition: Add the human recombinant MAO-B to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation: Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).
- Quantification: Measure the radioactivity of the bound ligand for each well using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

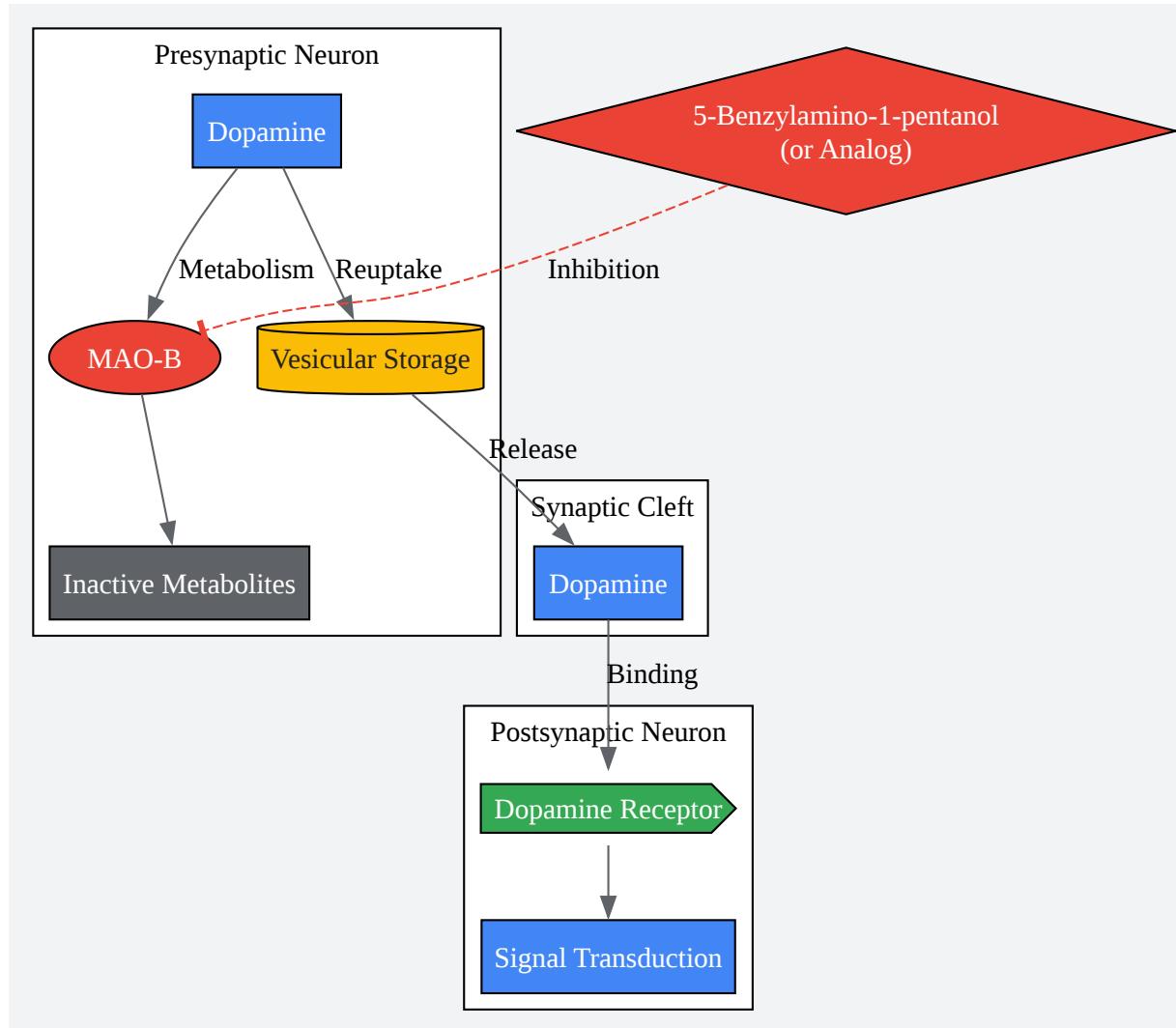
Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway involving the target enzyme.



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Caption: Experimental workflow for the competitive binding assay.



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Caption: Hypothetical signaling pathway showing MAO-B inhibition.

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